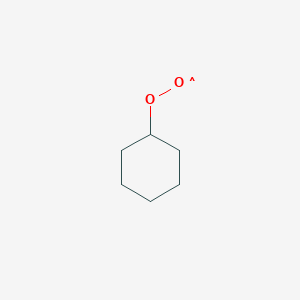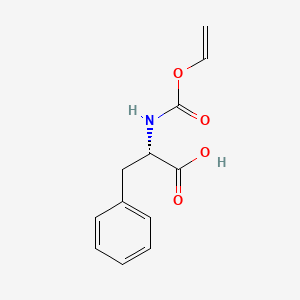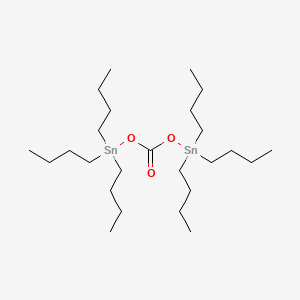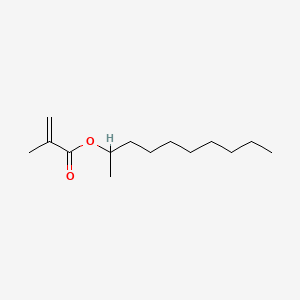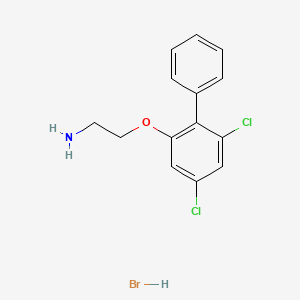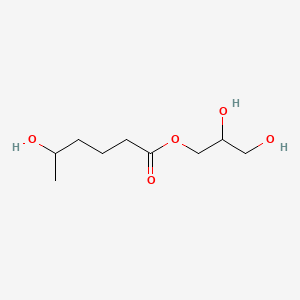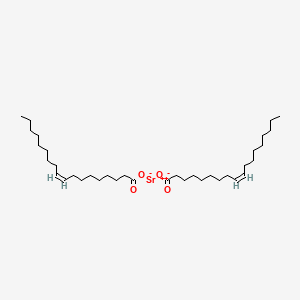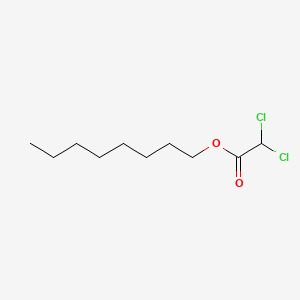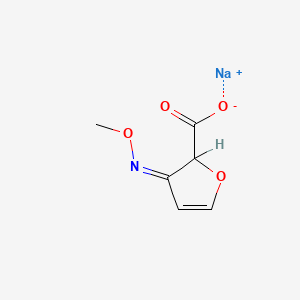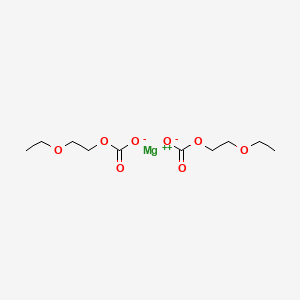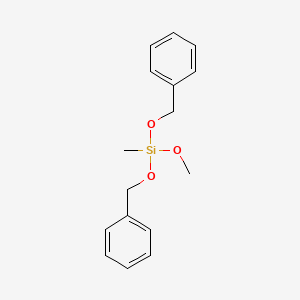
Methoxymethylbis(phenylmethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethylbis(phenylmethoxy)silane is an organosilicon compound with the molecular formula C16H20O3Si. It is characterized by the presence of methoxy and phenylmethoxy groups attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethylbis(phenylmethoxy)silane can be synthesized through the reaction of phenylmethanol with methoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of the hydroxyl group in phenylmethanol with the methoxymethylsilane group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Methoxymethylbis(phenylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Scientific Research Applications
Methoxymethylbis(phenylmethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of methoxymethylbis(phenylmethoxy)silane involves its interaction with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications where strong adhesion and chemical resistance are required. The pathways involved include hydrolysis and condensation reactions, which result in the formation of siloxane networks.
Comparison with Similar Compounds
Methoxymethylbis(phenylmethoxy)silane can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS), but lacks the phenylmethoxy groups.
Trimethoxysilane: Contains three methoxy groups, but does not have the phenylmethoxy functionality.
Phenyltrimethoxysilane: Similar in structure but has three methoxy groups instead of the methoxymethyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and phenylmethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.
Properties
CAS No. |
83817-73-6 |
|---|---|
Molecular Formula |
C16H20O3Si |
Molecular Weight |
288.41 g/mol |
IUPAC Name |
methoxy-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H20O3Si/c1-17-20(2,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
RWYRWNJNMPCOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



